

# Unveiling the Cellular Targets of CT1113: A Technical Guide for Researchers

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An In-depth Analysis of the Dual USP28/USP25 Inhibitor **CT1113** for Drug Development Professionals, Researchers, and Scientists.

## Introduction

**CT1113** is a potent, small-molecule inhibitor that has demonstrated significant anti-tumor activity across a range of preclinical cancer models. This technical guide provides a comprehensive overview of the cellular targets of **CT1113**, its mechanism of action, and the key experimental data supporting its therapeutic potential. The information presented herein is intended to serve as a valuable resource for researchers in oncology, drug discovery, and translational medicine.

# **Primary Cellular Targets: USP28 and USP25**

The primary cellular targets of **CT1113** are two closely related deubiquitinating enzymes (DUBs): Ubiquitin-Specific Protease 28 (USP28) and Ubiquitin-Specific Protease 25 (USP25). [1][2] **CT1113** acts as a dual inhibitor, potently targeting the catalytic activity of both enzymes. [2] Deubiquitinases play a critical role in cellular homeostasis by removing ubiquitin moieties from substrate proteins, thereby rescuing them from proteasomal degradation. By inhibiting USP28 and USP25, **CT1113** effectively promotes the degradation of key oncoproteins that are clients of these DUBs, leading to anti-proliferative and pro-apoptotic effects in cancer cells.

# **Quantitative Data Summary**



The potency of **CT1113** has been evaluated in various cell-based assays. The following tables summarize the key quantitative data reported in the literature.

Cell Line	Assay Type	Metric	Value	Reference
HCT116 (Colon Cancer)	Cell Viability	EC50	~65 nM	[3]
HCT116 (USP25/28 Overexpression)	Cell Viability	EC50	92 nM	[3]
Ph+ ALL Cell Lines	Growth Inhibition	IC50	~200 nM	[4][5][6]
T-ALL Cell Lines	Apoptosis Induction	IC50	Varies by timepoint (24, 48, 72h)	[7]

# **Mechanism of Action and Signaling Pathways**

Inhibition of USP28 and USP25 by **CT1113** leads to the destabilization and subsequent degradation of several critical oncoproteins. This action disrupts key signaling pathways essential for cancer cell survival and proliferation.

## **c-MYC** Degradation Pathway

The oncoprotein c-MYC is a well-established substrate of USP28.[3] Inhibition of USP28 by **CT1113** leads to increased ubiquitination and proteasomal degradation of c-MYC, resulting in the downregulation of MYC target genes and suppression of tumor growth.[1][3]



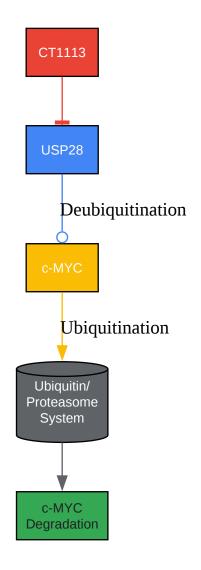


Figure 1: CT1113-induced c-MYC degradation pathway.

## **NOTCH1 Signaling in T-ALL**

In T-cell acute lymphoblastic leukemia (T-ALL), aberrant activation of the NOTCH1 signaling pathway is a common oncogenic driver. USP28 is known to regulate the stability of the active form of NOTCH1 (ICN1).[7][8] By inhibiting USP28, **CT1113** promotes the degradation of ICN1, thereby suppressing NOTCH1 signaling and inhibiting the growth of T-ALL cells.[7][8]



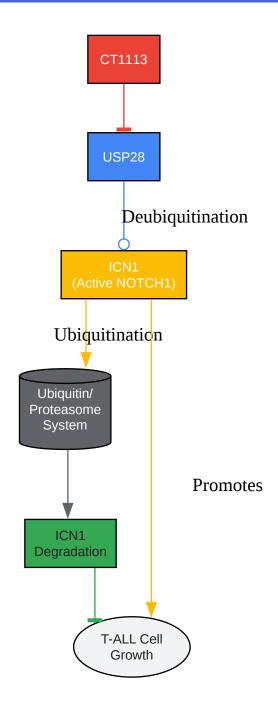


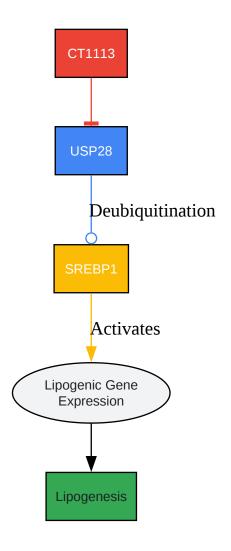
Figure 2: Inhibition of NOTCH1 signaling in T-ALL by CT1113.

## **SREBP1-Mediated Lipogenesis**

**CT1113** has also been shown to affect cellular metabolism by targeting Sterol Regulatory Element-Binding Protein 1 (SREBP1), a key transcription factor in lipogenesis. USP28 regulates the stability of SREBP1, and its inhibition by **CT1113** leads to SREBP1 degradation



and a subsequent reduction in lipid synthesis, which is crucial for the rapid growth of cancer cells.[7][8]



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Figure 3: CT1113-mediated suppression of SREBP1 and lipogenesis.

## **BCR-ABL Stability in Ph+ ALL**

In Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL), the fusion protein BCR-ABL is the primary oncogenic driver. **CT1113** has demonstrated efficacy in this context by targeting USP25, which has been shown to regulate the stability of BCR-ABL.[4][5] [6] Inhibition of USP25 by **CT1113** increases the ubiquitination and subsequent proteasomal degradation of BCR-ABL, leading to the suppression of downstream signaling and apoptosis of Ph+ ALL cells.[4][5][6]



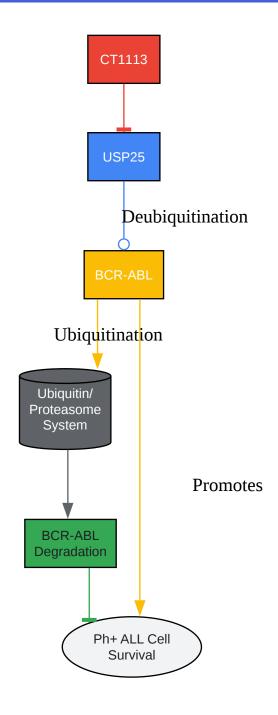


Figure 4: CT1113-induced degradation of BCR-ABL in Ph+ ALL.

# **Experimental Protocols**

The following sections provide representative protocols for key experiments used to characterize the cellular activity of **CT1113**. Note that these are generalized methods, and specific parameters may require optimization for different cell lines and experimental conditions.



## In Vitro Deubiquitinase (DUB) Assay

This assay is used to directly measure the inhibitory effect of **CT1113** on the enzymatic activity of USP28 and USP25.

### Materials:

- Recombinant human USP28 and USP25 enzymes
- Ubiquitin-rhodamine110 substrate
- Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM DTT)
- CT1113 (serial dilutions)
- 384-well assay plates
- Fluorescence plate reader

### Procedure:

- Prepare serial dilutions of CT1113 in assay buffer.
- Add recombinant USP28 or USP25 enzyme to each well of a 384-well plate.
- Add the CT1113 dilutions to the wells and incubate for a pre-determined time (e.g., 30 minutes) at room temperature to allow for inhibitor binding.
- Initiate the reaction by adding the ubiquitin-rhodamine110 substrate to each well.
- Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 485 nm excitation, 535 nm emission) over time using a fluorescence plate reader.
- Calculate the rate of reaction for each inhibitor concentration.
- Determine the IC50 value of **CT1113** by plotting the reaction rates against the inhibitor concentrations and fitting the data to a dose-response curve.



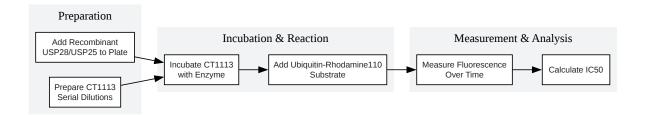


Figure 5: Workflow for an in vitro deubiquitinase assay.

# Immunoprecipitation and Western Blotting for Ubiquitination

This protocol is designed to assess the ubiquitination status of a target protein (e.g., c-MYC) in cells treated with **CT1113**.

### Materials:

- Cancer cell line of interest (e.g., HCT116)
- CT1113
- Proteasome inhibitor (e.g., MG132)
- Lysis buffer (e.g., RIPA buffer) supplemented with protease and deubiquitinase inhibitors
- Antibody against the target protein (for immunoprecipitation)
- Protein A/G agarose or magnetic beads
- Antibody against ubiquitin (for Western blotting)
- Secondary antibodies
- SDS-PAGE gels and Western blotting apparatus



· Chemiluminescent substrate

### Procedure:

- Cell Treatment: Seed cells and allow them to adhere. Treat the cells with **CT1113** or vehicle control for the desired time. In the final hours of treatment, add a proteasome inhibitor (e.g., MG132) to allow for the accumulation of ubiquitinated proteins.
- Cell Lysis: Harvest and lyse the cells in ice-cold lysis buffer.
- Immunoprecipitation:
  - Pre-clear the cell lysates with protein A/G beads.
  - Incubate the pre-cleared lysates with an antibody specific to the target protein overnight at 4°C.
  - Add protein A/G beads to pull down the antibody-protein complexes.
  - Wash the beads extensively with lysis buffer to remove non-specific binding.
- Elution and Western Blotting:
  - Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.
  - Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
  - Block the membrane and probe with a primary antibody against ubiquitin.
  - Incubate with an appropriate HRP-conjugated secondary antibody.
  - Detect the signal using a chemiluminescent substrate. An increase in the high-molecularweight smear in the CT1113-treated samples indicates increased ubiquitination of the target protein.



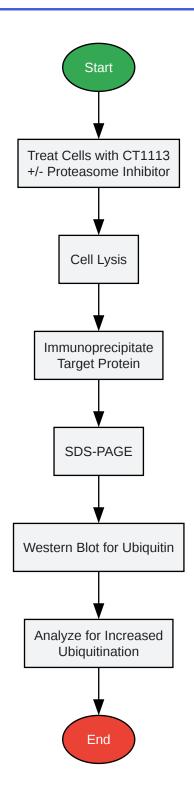


Figure 6: Workflow for assessing protein ubiquitination.

# **Cell Viability Assay (MTS/MTT)**



This assay measures the effect of **CT1113** on the metabolic activity of cancer cells, which is an indicator of cell viability.

### Materials:

- Cancer cell line of interest
- CT1113 (serial dilutions)
- 96-well cell culture plates
- MTS or MTT reagent
- Solubilization solution (for MTT assay)
- Microplate reader

### Procedure:

- Seed cells in a 96-well plate and allow them to attach overnight.
- Treat the cells with serial dilutions of **CT1113** or vehicle control.
- Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
- Add MTS or MTT reagent to each well and incubate according to the manufacturer's instructions (typically 1-4 hours).
- If using MTT, add the solubilization solution to dissolve the formazan crystals.
- Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 570 nm for MTT) using a microplate reader.
- Calculate the percentage of cell viability relative to the vehicle-treated control cells.
- Determine the EC50 or IC50 value by plotting cell viability against **CT1113** concentration and fitting the data to a dose-response curve.



## Conclusion

**CT1113** is a potent dual inhibitor of USP28 and USP25 with promising anti-cancer activity. Its mechanism of action, which involves the targeted degradation of key oncoproteins such as c-MYC, NOTCH1, SREBP1, and BCR-ABL, provides a strong rationale for its continued development as a therapeutic agent. The data and protocols presented in this guide offer a solid foundation for further investigation into the therapeutic potential of **CT1113** in various cancer contexts.

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